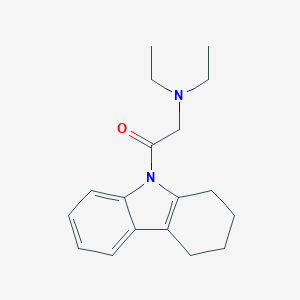
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate, also known as PMDOS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMDOS is a sulfonate ester that is commonly used as a reagent in organic synthesis and pharmaceutical research. It is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions, which allows it to form covalent bonds with other molecules. This compound may also act as a Lewis acid, which can activate other molecules for reaction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a sulfonate ester, which suggests that it may have some biological activity. Sulfonate esters have been shown to have antimicrobial, antiviral, and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate in lab experiments is its high reactivity. This compound is a strong coupling reagent that can be used to form covalent bonds between molecules. Additionally, this compound is soluble in both water and organic solvents, which makes it a versatile reagent for use in different types of reactions.
One limitation of using this compound in lab experiments is its low yield. The overall yield of the synthesis of this compound is around 40%, which means that a significant amount of starting material is lost during the synthesis. Additionally, this compound is a relatively expensive reagent, which may limit its use in some experiments.
Orientations Futures
For the use of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate include the development of new synthetic methods and the preparation of new sulfonate esters with potential biological activity.
Méthodes De Synthèse
The synthesis of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate involves a multi-step process. The starting material for the synthesis is 2,2-difluoroethanol, which is reacted with phenyl chloroformate to produce phenyl 2,2-difluoro-2-hydroxyethyl carbonate. This intermediate is then reacted with morpholine to produce this compound. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate has been widely used in scientific research as a reagent in organic synthesis and pharmaceutical research. It has been used as a coupling reagent for the synthesis of peptides and nucleotides. This compound has also been used in the synthesis of small molecule inhibitors for various biological targets, including kinases and proteases. In addition, this compound has been used as a reagent for the preparation of sulfonate esters, which are important intermediates in organic synthesis.
Propriétés
Formule moléculaire |
C12H13F2NO5S |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
phenyl 1,1-difluoro-2-morpholin-4-yl-2-oxoethanesulfonate |
InChI |
InChI=1S/C12H13F2NO5S/c13-12(14,11(16)15-6-8-19-9-7-15)21(17,18)20-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
DNKRNAQGNGZSLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)OC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)




![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

